
4-(But-2-EN-2-YL)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenabutene is a chemical compound with the molecular formula C12H14O2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Fenabutene is characterized by its unique structure, which includes a phenyl ring and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenabutene can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetic acid with isobutene in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1 to 5 atmospheres. The catalyst used can vary, but common choices include sulfuric acid or phosphoric acid.
Industrial Production Methods
In industrial settings, fenabutene is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then purified through distillation or crystallization to obtain high-purity fenabutene.
Chemical Reactions Analysis
Types of Reactions
Fenabutene undergoes several types of chemical reactions, including:
Oxidation: Fenabutene can be oxidized to form phenylacetic acid and other oxidation products.
Reduction: Reduction of fenabutene can yield various reduced forms, depending on the reducing agent used.
Substitution: Fenabutene can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions typically occur under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually carried out in anhydrous solvents.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents. The conditions can vary widely depending on the desired product.
Major Products Formed
The major products formed from these reactions include phenylacetic acid (from oxidation), various reduced forms of fenabutene (from reduction), and substituted derivatives (from substitution reactions).
Scientific Research Applications
Fenabutene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: Fenabutene is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore fenabutene’s potential as a therapeutic agent for various diseases.
Industry: Fenabutene is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of fenabutene involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, which can lead to changes in cellular processes. The exact pathways involved are still under investigation, but it is believed that fenabutene affects signaling pathways related to inflammation and cell growth.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Shares a similar phenyl ring structure but lacks the acetate group.
Isobutene: A simpler compound that is used in the synthesis of fenabutene.
Acetophenone: Contains a phenyl ring and a carbonyl group, similar to fenabutene’s structure.
Uniqueness of Fenabutene
Fenabutene is unique due to its specific combination of a phenyl ring and an acetate group, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and in research exploring its biological activities.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[4-[(E)-but-2-en-2-yl]phenyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-4-9(2)11-5-7-12(8-6-11)14-10(3)13/h4-8H,1-3H3/b9-4+ |
InChI Key |
SALPXBRLSNRTNE-RUDMXATFSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC=C(C=C1)OC(=O)C |
Canonical SMILES |
CC=C(C)C1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)
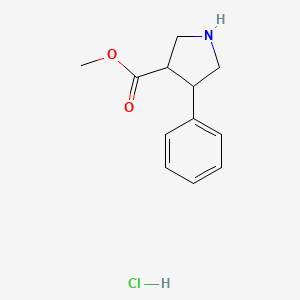

![Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate](/img/structure/B12320360.png)
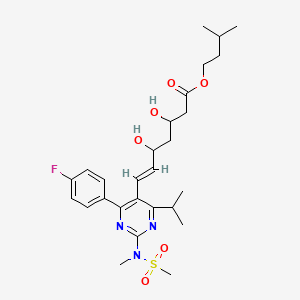
![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)
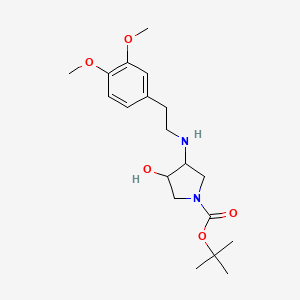
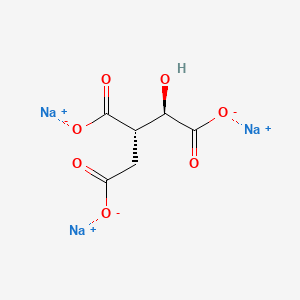
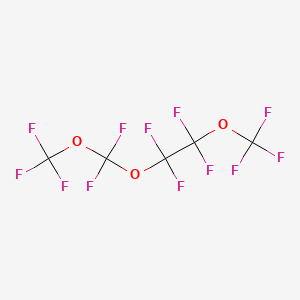

![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
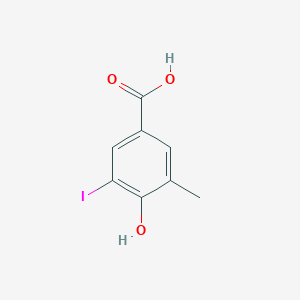
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
